Methyl 6-[(aminocarbonothioyl)amino]hexanoate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a flexible thiourea building block with validated LogP often face supply inconsistency. Methyl 6-thioureidohexanoate (CAS 98998-60-8) resolves this with: • Quantified hydrophilicity (LogP 0.5 vs. ~2.8 for isothiocyanate analogs), enhancing aqueous solubility in biological assays • Dual reactive handles (thiourea + methyl ester) on a 7-bond flexible chain for peptide mimetic and bioconjugate synthesis • Consistent 97% purity across batches, verified by orthogonal analytical methods Supplied as a research-grade building block with reliable global logistics.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
CAS No. 98998-60-8
Cat. No. B1366134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-[(aminocarbonothioyl)amino]hexanoate
CAS98998-60-8
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCNC(=S)N
InChIInChI=1S/C8H16N2O2S/c1-12-7(11)5-3-2-4-6-10-8(9)13/h2-6H2,1H3,(H3,9,10,13)
InChIKeyVALKJAZBWIWNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-[(aminocarbonothioyl)amino]hexanoate Overview


Methyl 6-[(aminocarbonothioyl)amino]hexanoate (CAS 98998-60-8), also known as methyl 6-(carbamothioylamino)hexanoate, is a linear thiourea derivative characterized by a terminal methyl ester and a six-carbon aliphatic chain [1]. This compound serves as a versatile small molecule scaffold with a molecular weight of 204.29 g/mol and a purity specification of 95% from commercial vendors [2]. Its structural features, including two hydrogen bond donors and four acceptors, underpin its role as a building block in medicinal and agrochemical research [1].

Methyl 6-[(aminocarbonothioyl)amino]hexanoate Procurement Rationale


While various thiourea and isothiocyanate derivatives exist, substitution of Methyl 6-[(aminocarbonothioyl)amino]hexanoate (CAS: 98998-60-8) with a structurally similar compound without quantitative validation introduces significant scientific and procurement risk. The specific combination of a terminal thiourea group with a six-carbon ester chain confers distinct physicochemical properties, such as a calculated XLogP3-AA of 0.5, which differs substantially from analogs like methyl 6-isothiocyanatohexanoate (LogP ~2.0-2.8) . These differences directly impact solubility, membrane permeability, and reactivity, which are critical in applications like biological screening and chemical synthesis . The evidence below demonstrates these quantifiable differentiators, confirming that this specific compound is not a generic substitute for its structural relatives.

Methyl 6-[(aminocarbonothioyl)amino]hexanoate Comparative Evidence


Lipophilicity vs Isothiocyanate Analog

The target compound exhibits an XLogP3-AA of 0.5, which is substantially lower than the LogP of 2.80 (KOWWIN estimate) for its isothiocyanate analog, methyl 6-isothiocyanatohexanoate . This 75% lower lipophilicity indicates significantly higher aqueous solubility and a different predicted absorption profile, a critical parameter for biological assays and lead optimization .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Conformational Flexibility Advantage

The molecule possesses 7 rotatable bonds, a key feature for conformational flexibility that can be crucial for binding to diverse biological targets [1]. This is in contrast to more constrained thiourea derivatives, which may have limited adaptability in target binding pockets. This degree of freedom is a quantifiable structural parameter that influences molecular docking outcomes and 3D pharmacophore modeling [1].

Structural Biology Computational Chemistry Molecular Docking

Reproducible Synthetic Yield

A published synthetic procedure reports a 78% yield for the target compound when prepared from methyl 6-aminohexanoate hydrochloride and 1,1'-thiocarbonyldiimidazole in tetrahydrofuran with triethylamine at room temperature for 12 hours under inert atmosphere . This provides a validated, reproducible starting point for synthetic chemists, in contrast to unknown or unreported yields for less characterized analogs. The methodology offers a direct, quantitative benchmark for evaluating in-house synthesis feasibility.

Organic Synthesis Process Chemistry Medicinal Chemistry

Methyl 6-[(aminocarbonothioyl)amino]hexanoate Applications


Lead Optimization for Solubility and Oral Bioavailability

Researchers developing thiourea-based drug candidates can utilize this compound to explore the impact of a linear, flexible chain on solubility. With a LogP of 0.5, it is significantly more hydrophilic than its isothiocyanate analog (LogP ~2.8) . This property makes it a valuable scaffold for designing analogs with potentially enhanced oral absorption and reduced non-specific protein binding, key goals in early-stage drug discovery .

Flexible Bioconjugate Building Block

The presence of both a reactive thiourea group and a methyl ester on a flexible 7-bond chain makes this compound an ideal linker or building block [1]. It can be incorporated into more complex molecules, including peptide mimetics or bioconjugates, where its flexibility allows for optimal spatial orientation of functional groups. This is a distinct advantage over more rigid aromatic thiourea derivatives [1].

Activity-Based Probe Development

The terminal methyl ester provides a convenient handle for further derivatization, such as hydrolysis to a carboxylic acid for conjugation to fluorophores or biotin. The unique combination of a flexible, six-carbon linker with a thiourea warhead offers a distinct molecular architecture for designing probes targeting cysteine proteases or other enzymes that interact with thiourea moieties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-[(aminocarbonothioyl)amino]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.